5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, hydroxy, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
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Step 1: Synthesis of the Benzoxazole Intermediate
- The benzoxazole moiety can be synthesized by the condensation of an o-aminophenol with a carboxylic acid derivative under acidic conditions.
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Step 2: Formation of the Aryl Halide
- The aryl halide can be prepared by bromination and chlorination of the appropriate benzene derivative using bromine and chlorine reagents.
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Step 3: Suzuki–Miyaura Coupling
- The final step involves coupling the benzoxazole intermediate with the aryl halide using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation and Reduction
- The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
- Reduction reactions can target the nitro groups if present, converting them to amines.
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Substitution Reactions
- Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides and benzoxazoles.
Scientific Research Applications
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Medicinal Chemistry
- The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
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Biological Studies
- It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
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Materials Science
- The compound may be explored for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole moiety, in particular, is known for its ability to engage in hydrogen bonding and π-π interactions, which could be critical for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-4’-ethoxydiphenylmethane
- Various indole derivatives
Uniqueness
- The presence of the benzoxazole moiety distinguishes 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide from other similar compounds. This moiety can confer unique electronic and steric properties, enhancing its potential as a versatile building block in synthetic chemistry and drug design .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O3/c1-11-2-7-19-17(8-11)25-21(28-19)15-10-13(4-6-18(15)26)24-20(27)14-9-12(22)3-5-16(14)23/h2-10,26H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRUCQOFNNJIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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